

# JNK-IN-8 mechanism of action

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## Compound of Interest

Compound Name: *Jnk-IN-8*

Cat. No.: *B608245*

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An In-Depth Technical Guide to the Mechanism of Action of **JNK-IN-8**

## Introduction

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical transducers of extracellular stimuli that regulate cellular responses to environmental stress.[1] The three JNK genes (Jnk1, Jnk2, Jnk3) produce multiple protein isoforms that are activated by stimuli such as cytokines, osmotic stress, and UV light.[1] JNK1 and JNK2 are expressed ubiquitously, while JNK3 is found primarily in the nervous system, heart, and testes.[1][2] Dysregulated JNK signaling is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[3]

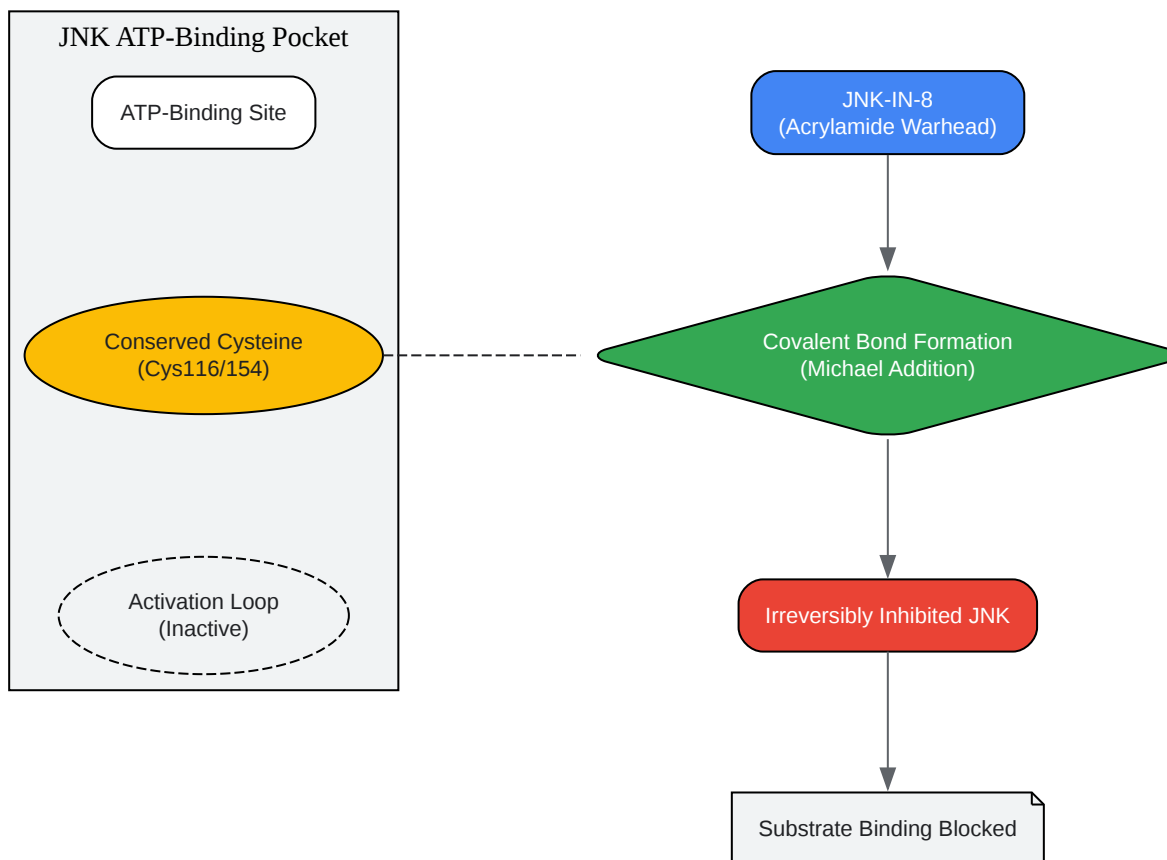
**JNK-IN-8** is a potent and highly selective, irreversible inhibitor of all three JNK isoforms.[1][4] Developed as a pharmacological probe, its unique covalent mechanism of action provides durable and specific inhibition, making it an invaluable tool for dissecting JNK-dependent signaling phenomena and a lead compound for therapeutic development.[1][4][5] This guide provides a detailed examination of its mechanism of action, selectivity, cellular effects, and the experimental methodologies used for its characterization.

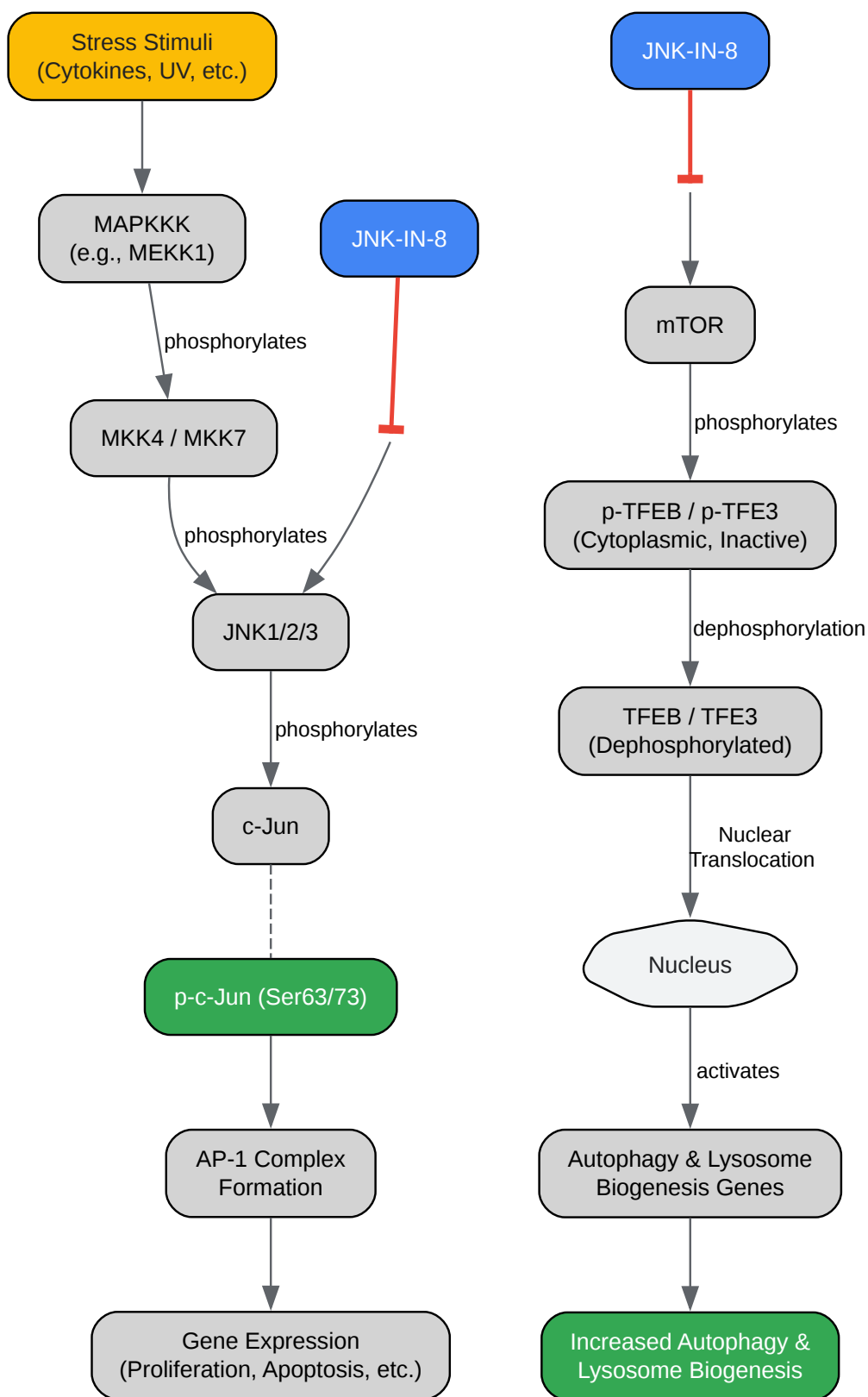
## Core Mechanism: Irreversible Covalent Inhibition

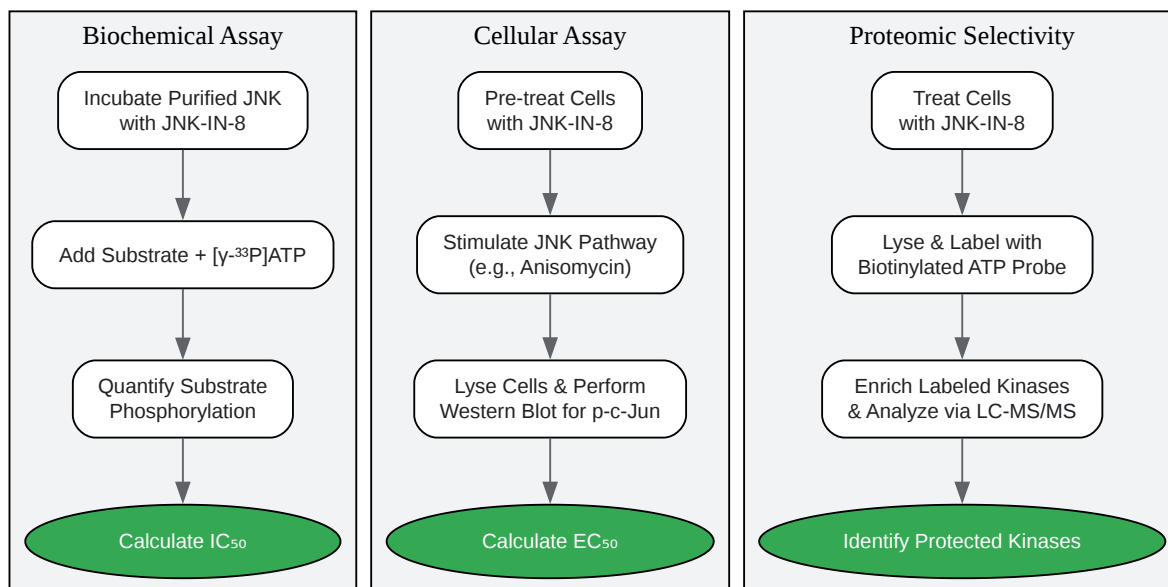
**JNK-IN-8** functions as a type I kinase inhibitor that targets the ATP-binding pocket of the JNK enzymes. Its defining feature is an N,N-dimethyl butenoic amide "warhead" that engages in a Michael addition reaction with a conserved cysteine residue located near the entrance of the ATP-binding site.[6]

- Covalent Bonding: The inhibitor forms a permanent covalent bond with the thiol group of a specific cysteine residue.[\[1\]](#)[\[2\]](#)
- Target Residues: This critical cysteine is Cys116 in JNK1 and JNK2 and Cys154 in JNK3.[\[7\]](#)[\[8\]](#)
- Conformational Change: Crystallization studies reveal that this covalent attachment induces a conformational change in the kinase's activation loop, which obstructs the substrate-binding site and locks the enzyme in an inactive state.[\[2\]](#)

This irreversible binding mechanism ensures prolonged inhibition of JNK activity that is not readily reversed by washout of the compound.[\[2\]](#)







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